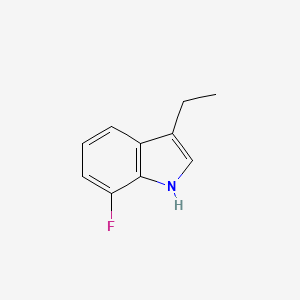

3-Ethyl-7-Fluor-1H-Indol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Ethyl-7-fluoro-1H-indole (EF1) is a synthetic organic compound belonging to the class of indoles. It is a derivative of indole, which is a type of heterocyclic aromatic organic compound found in a variety of natural compounds. EF1 has been the subject of a number of scientific studies due to its potential applications in various areas, such as medicine, agriculture, and materials science.

Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität

Indolderivate haben ein antivirales Potenzial gezeigt. Zum Beispiel:

- 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylatester-Derivate wurden als Hemmstoffe des Influenzavirus A gefunden, wobei die Verbindung Methyl-6-Amino-4-Isobutoxy-1H-Indol-2-Carboxylat eine vielversprechende Aktivität zeigte .

- 4-Alkyl-1-(5-Fluor-3-Phenyl-1H-Indol-2-carbonyl)Thiosemicarbazid-Derivate zeigten starke antivirale Wirkungen gegen das Coxsackie-Virus B4 .

Antituberkulose-Aktivität

Forscher haben Indolderivate auf ihre Wirksamkeit gegen Tuberkulose untersucht:

- (E)-1-(2-(1H-Indol-3-yl)-5-(Pyridin-4-yl)-1,3,4-Oxadiazol-3(2H)-yl)-3-(substituiertes Phenyl)Prop-2-en-1-on-Derivate, die aus Pyridin und Indol gewonnen wurden, zeigten in vitro antituberkulose Aktivität gegen H37Ra MTB (Mycobacterium tuberculosis) und BCG (Mycobacterium bovis) .

Pflanzenhormon-Regulation

Indol-3-Essigsäure: , ein Pflanzenhormon, das aus dem Abbau von Tryptophan gewonnen wird, spielt eine entscheidende Rolle beim Pflanzenwachstum und der Entwicklung .

Zusammenfassend lässt sich sagen, dass 3-Ethyl-7-Fluor-1H-Indol vielversprechend in verschiedenen Bereichen ist, von antiviralen und antituberkulösen Anwendungen bis hin zu potenziellen entzündungshemmenden und krebshemmenden Wirkungen. Forscher erforschen weiterhin seine therapeutischen Möglichkeiten . Wenn Sie weitere Details oder zusätzliche Anwendungen benötigen, zögern Sie bitte nicht zu fragen! 😊

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water for several minutes . In case of accidental release, spills should be prevented from entering sewers, watercourses, or low areas .

Zukünftige Richtungen

Indole derivatives have been the focus of many researchers due to their diverse biological activities and potential therapeutic applications . They have been investigated for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is expected that 3-Ethyl-7-fluoro-1H-indole and other indole derivatives will continue to be explored for their potential therapeutic properties .

Wirkmechanismus

Target of Action

Indole derivatives are known to interact with multiple receptors in the body, making them biologically active compounds . .

Mode of Action

The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they interact with

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely and are influenced by their specific chemical structure

Result of Action

The molecular and cellular effects of indole derivatives depend on their specific targets and mode of action

Action Environment

Environmental factors can influence the action, efficacy, and stability of indole derivatives . .

Biochemische Analyse

Biochemical Properties

3-Ethyl-7-fluoro-1H-indole, like other indole derivatives, may interact with multiple receptors, enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve binding with high affinity, which can influence the function of these biomolecules .

Cellular Effects

The effects of 3-Ethyl-7-fluoro-1H-indole on cells can be diverse, potentially influencing cell signaling pathways, gene expression, and cellular metabolism . For example, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, and antioxidant activities .

Molecular Mechanism

The molecular mechanism of action of 3-Ethyl-7-fluoro-1H-indole is likely complex and multifaceted. It may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 3-Ethyl-7-fluoro-1H-indole may change. This could include changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 3-Ethyl-7-fluoro-1H-indole can vary with different dosages in animal models . At high doses, there may be toxic or adverse effects .

Metabolic Pathways

3-Ethyl-7-fluoro-1H-indole may be involved in various metabolic pathways. It could interact with enzymes or cofactors and may affect metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, 3-Ethyl-7-fluoro-1H-indole may be transported and distributed in various ways. This could involve interaction with transporters or binding proteins, and it may affect the compound’s localization or accumulation .

Subcellular Localization

The subcellular localization of 3-Ethyl-7-fluoro-1H-indole could be influenced by various factors, including targeting signals or post-translational modifications. These factors could direct the compound to specific compartments or organelles within the cell .

Eigenschaften

IUPAC Name |

3-ethyl-7-fluoro-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN/c1-2-7-6-12-10-8(7)4-3-5-9(10)11/h3-6,12H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGZBQWGJHFSHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC2=C1C=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chloro-4-fluorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2543857.png)

![4-[(Butan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2543862.png)

![7-Chloro-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2543863.png)

![2-[[3-(3,4-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2543864.png)

![4,4,4-Trifluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]butanamide](/img/structure/B2543865.png)

![1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2543875.png)